2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile
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Overview
Description
2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile is a chemical compound with the molecular formula C18H15ClN2O2 and a molecular weight of 326.78 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile involves several steps. The synthetic route typically includes the reaction of 2-chlorobenzonitrile with 4-hydroxybenzaldehyde under specific conditions to form an intermediate compound. This intermediate is then reacted with dimethylamine and acetic anhydride to yield the final product. Industrial production methods may vary slightly but generally follow similar reaction pathways with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 2-chloro-6-{4-[(2Z)-3-(dimethylamino)prop-2-enoyl]phenoxy}benzonitrile stands out due to its unique chemical structure and properties. Similar compounds include:
- 2-chloro-6-[4-[(Z)-3-(dimethylamino)prop-2-enoyl]phenoxy]benzamide
- 2-chloro-6-[4-[(Z)-3-(dimethylamino)prop-2-enoyl]phenoxy]benzoic acid
Properties
IUPAC Name |
2-chloro-6-[4-[(Z)-3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)11-10-17(22)13-6-8-14(9-7-13)23-18-5-3-4-16(19)15(18)12-20/h3-11H,1-2H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWCBSZHMSVJBI-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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